molecular formula C30H29NO6 B15139734 Fmoc-N-propargyl-MPBA

Fmoc-N-propargyl-MPBA

Cat. No.: B15139734
M. Wt: 499.6 g/mol
InChI Key: VYWLLSRJVDDCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-N-propargyl-MPBA can be synthesized using standard Fmoc-based solid-phase chemistry. The synthesis involves the elongation of the compound using standard coupling procedures . The key steps include:

    Starting Material: 4-hydroxy-3-methoxybenzaldehyde.

    Propargyl Substitution: Introduction of the propargyl group to form the propargyl-substituted MPBA.

    Fmoc Protection: The Fmoc group is introduced to protect the amine group, facilitating further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-propargyl-MPBA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Substitution Reactions: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Triazoles: Formed from CuAAC reactions.

    Substituted Derivatives: Formed from substitution reactions.

Mechanism of Action

The mechanism of action of Fmoc-N-propargyl-MPBA involves the formation of covalent bonds through click chemistry reactions. The alkyne group reacts with azide groups in the presence of copper catalysts, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-propargyl-MPBA is unique due to its specific structure and reactivity. Its ability to undergo CuAAC reactions with high efficiency sets it apart from other similar compounds. Additionally, its derivation from 4-hydroxy-3-methoxybenzaldehyde provides unique properties that are advantageous in various applications .

Properties

Molecular Formula

C30H29NO6

Molecular Weight

499.6 g/mol

IUPAC Name

4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid

InChI

InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33)

InChI Key

VYWLLSRJVDDCOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.